molecular formula C9H13N3O B100993 4-(Dimethylamino)benzohydrazide CAS No. 19353-92-5

4-(Dimethylamino)benzohydrazide

Cat. No. B100993
CAS RN: 19353-92-5
M. Wt: 179.22 g/mol
InChI Key: HITIGLAGJBMISF-UHFFFAOYSA-N
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Description

4-(Dimethylamino)benzohydrazide is a chemical compound that has been the subject of various studies due to its potential applications in different fields, including protein sequence analysis, fluorescence derivatization, and as a building block for more complex molecules. The compound has been utilized in the synthesis of various derivatives that exhibit interesting physical, chemical, and biological properties .

Synthesis Analysis

The synthesis of derivatives of 4-(Dimethylamino)benzohydrazide has been reported using different methods. For instance, a chromophoric reagent for protein sequence analysis was synthesized by reacting 4-(Dimethylamino)benzohydrazide with other chemical entities . Another study reported the preparation of a compound by the reaction of 4-(Dimethylamino)benzohydrazide with 4-diethylamino-2-hydroxybenzaldehyde . Additionally, microwave irradiation techniques have been employed to synthesize azine derivatives of the compound, which were characterized by IR and mass spectroscopy .

Molecular Structure Analysis

The molecular structure of 4-(Dimethylamino)benzohydrazide derivatives has been extensively studied using techniques such as single crystal X-ray diffraction. These studies have provided detailed information on the crystal systems, lattice parameters, and molecular conformations . For example, the dihedral angle between benzene rings and the presence of intramolecular hydrogen bonds have been observed, which contribute to the stability of the molecular structure .

Chemical Reactions Analysis

The reactivity of 4-(Dimethylamino)benzohydrazide derivatives has been explored in various chemical reactions. These compounds have been used as derivatization reagents for carboxylic acids in high-performance liquid chromatography . They have also been involved in the formation of complexes with metal ions, which have been studied using density functional theory to understand the effect of the metal on the binding energy and geometry of the complex .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-(Dimethylamino)benzohydrazide and its derivatives have been characterized using spectroscopic and computational methods. Vibrational frequencies, molecular electrostatic potential, and HOMO-LUMO energies have been calculated to gain insights into the stability and electronic properties of these compounds . Additionally, some derivatives have been evaluated for their antiamoebic activity, showing promising results against Entamoeba histolytica . The structural and biological properties of related compounds, such as 4-Dimethylamino benzoic acid, have also been investigated, providing further context for understanding the properties of the benzohydrazide derivatives .

Scientific Research Applications

  • Catalytic and Antibacterial Activities : 4-(Dimethylamino)benzohydrazide and its derivatives have been utilized in synthesizing complexes with catalytic and antibacterial properties. For instance, El‐Gammal et al. (2021) synthesized a Schiff base ligand using 4-(dimethylamino)benzohydrazide, which showed promising antibacterial activities and was also tested against cancer cell lines for potential anticancer properties (El‐Gammal, Mohamed, Rezk, & El‐Bindary, 2021).

  • Chemical Synthesis and Structure : The compound has been used in the synthesis of new chemical structures. For example, Su, Gu, and Lin (2011) prepared a compound by reacting 4-(dimethylamino)benzohydrazide with another chemical, leading to the formation of a new structure with specific chemical and physical properties (Su, Gu, & Lin, 2011).

  • Corrosion Inhibition : It has also been studied as a corrosion inhibitor. Lgaz et al. (2020) researched hydrazone derivatives including 4-(dimethylamino)benzohydrazide as corrosion inhibitors for steel in acidic solutions, demonstrating its effectiveness in protecting metals (Lgaz, Chung, Albayati, Chaouiki, Salghi, & Mohamed, 2020).

  • Antiamoebic Agents : The compound has applications in medicinal chemistry. Inam et al. (2016) synthesized derivatives as potential antiamoebic agents, showing promising results against Entamoeba histolytica (Inam, Mittal, Rajala, Avecilla, & Azam, 2016).

  • Fluorescent and Chromogenic Probes : It has been used in the development of fluorescent and chromogenic probes. Xu et al. (2017) reported a novel Schiff base derived from 4-(dimethylamino)benzohydrazide for CN− detection, demonstrating its application in clinical diagnostics (Xu, Han, Ma, Diao, Xu, Liu, Sun, Wang, & Song, 2017).

  • Density Functional Theory Studies : The compound has been a subject of theoretical chemistry studies as well. Varela, Gómez, and Valencia (2016) conducted a density functional theory study on complexes involving 4-(dimethylamino)benzohydrazide, analyzing their molecular geometry and binding energies (Varela, Gómez, & Valencia, 2016).

  • Antimicrobial Activities : The derivatives of 4-(dimethylamino)benzohydrazide have been tested for their antimicrobial properties. Thangam, Gl, and Ramanathan (2018) synthesized benzohydrazide derivatives and evaluated their antibacterial and antifungal activities (Thangam, Gl, & Ramanathan, 2018).

  • Dynamic Combinatorial Libraries : The compound is involved in dynamic combinatorial chemistry. Gordillo, Zuluaga, and Chaur (2016) studied the kinetic and thermodynamic selectivity of acylhydrazone formation in dynamic combinatorial libraries containing 4-dimethylamino-benzohydrazide (Gordillo, Zuluaga, & Chaur, 2016).

Safety And Hazards

Safety data sheets indicate that 4-(Dimethylamino)benzohydrazide should be handled with care to avoid dust formation . It is advised to avoid breathing mist, gas, or vapors and to avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended . It is also advised to ensure adequate ventilation and to remove all sources of ignition .

properties

IUPAC Name

4-(dimethylamino)benzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H13N3O/c1-12(2)8-5-3-7(4-6-8)9(13)11-10/h3-6H,10H2,1-2H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HITIGLAGJBMISF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90172962
Record name p-(Dimethylamino)benzohydrazide
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Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Dimethylamino)benzohydrazide

CAS RN

19353-92-5
Record name 4-(Dimethylamino)benzohydrazide
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Record name p-(Dimethylamino)benzohydrazide
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Record name 19353-92-5
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Record name p-(Dimethylamino)benzohydrazide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
44
Citations
SP Kelley, VV Mossine, TP Mawhinney - IUCrData, 2020 - scripts.iucr.org
The title compound, C9H13N3O, crystallizes in the monoclinic space group C2/c and all non-hydrogen atoms are within 0.1 Å of the molecular mean plane. In the crystal, the hydrogen-…
Number of citations: 10 scripts.iucr.org
F Su, ZG Gu, J Lin - Acta Crystallographica Section E: Structure …, 2011 - scripts.iucr.org
The title compound, C20H26N4O2·CH3OH, was prepared by the reaction of 4-diethylamino-2-hydroxybenzaldehyde with 4-(dimethylamino)benzohydrazide. The dihedral angle …
Number of citations: 6 scripts.iucr.org
GX He, LW Xue - Acta Chimica Slovenica, 2021 - search.ebscohost.com
… )-4-dimethylaminobenzohydrazide (1), N’-(2chloro-5-nitrobenzylidene)-4-dimethylaminobenzohydrazide (2), and N’-(3-methoxybenzylidene)-4-dimethylaminobenzohydrazide (3) (…
Number of citations: 4 search.ebscohost.com
EY Wei - Acta Crystallographica Section E: Structure Reports …, 2012 - scripts.iucr.org
The title compound, C16H16BrN3O2, crystallized with two independent molcules in the asymmetric unit. Each molecule has an E conformation about the C=N bond and the dihedral …
Number of citations: 3 scripts.iucr.org
J Ma, WZ Fan, LR Lin - Acta Crystallographica Section E: Structure …, 2011 - scripts.iucr.org
The title compound, bis[μ-(E)-2-({2-[4-(dimethylamino)benzoyl]hydrazinylidene}methyl)phenolato]bis[formatozinc], [Zn2(C16H16N3O2)2(CHO2)2], is a dinuclear ZnII complex …
Number of citations: 4 scripts.iucr.org
H Xu, J Sun - Acta Crystallographica Section E: Structure Reports …, 2012 - scripts.iucr.org
The title compound, C16H15Cl2N3O2·CH3OH, a Schiff base molecule, is prepared by the reaction of 3,5-dichlorosalicylaldehyde with 4-dimethylaminobenzohydrazide in methanol. …
Number of citations: 10 scripts.iucr.org
MA Gordillo, F Zuluaga, MN Chaur - Revista Colombiana de Química, 2016 - scielo.org.co
… , 4-nitro-benzohydrazide, 4-dimethylamino-benzohydrazide, and nicotinic hydrazide as well … those acylhydrazones containing the 4-dimethylamino-benzohydrazide moiety are both the …
Number of citations: 4 www.scielo.org.co
SY Liu, M Zhang - Zeitschrift für Kristallographie-New Crystal …, 2012 - degruyter.com
Crystal structure of N'-(2-methoxynaphthylidene)-4-dimethylamino benzohydrazide, C21H21N3O2 … Crystal structure of N'-(2-methoxynaphthylidene)-4-dimethylamino …
Number of citations: 0 www.degruyter.com
SY Liu, DM Xian - Zeitschrift für Kristallographie-New Crystal …, 2012 - degruyter.com
Crystal structure of N'-(3-hydroxybenzylidene)-4-dimethylamino benzohydrazide, C16H17N3O2 … Crystal structure of N'-(3-hydroxybenzylidene)-4-dimethylamino …
Number of citations: 0 www.degruyter.com
F Su, ZG Gu, J Lin - Acta Crystallographica Section E: Structure …, 2011 - scripts.iucr.org
In the title molecule, C17H19N3O2, the dihedral angle between the two benzene rings is 14.05 (15). In the crystal, molecules are linked through intermolecular N—H⋯O hydrogen bonds…
Number of citations: 2 scripts.iucr.org

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